1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene
Overview
Description
1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene is an organic compound with the molecular formula C7H4BrCl2NO2 It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, dichloro, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of benzene derivatives. One common method involves the bromination of 2,5-dichloro-3-nitrotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or column chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration or sulfonation, under appropriate conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Electrophilic Aromatic Substitution: Concentrated nitric acid and sulfuric acid for nitration; sulfur trioxide and sulfuric acid for sulfonation
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 1-(Aminomethyl)-2,5-dichloro-3-nitrobenzene.
Electrophilic Aromatic Substitution: Formation of further substituted benzene derivatives
Scientific Research Applications
1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromomethyl group acts as an electrophile, attracting nucleophiles to form new carbon-nucleophile bonds.
Reduction: The nitro group is reduced through a series of electron transfer steps, ultimately forming an amino group.
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene can be compared with similar compounds such as:
1-(Chloromethyl)-2,5-dichloro-3-nitrobenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity due to the difference in halogen electronegativity.
1-(Bromomethyl)-2,4-dichloro-3-nitrobenzene: Similar structure but with different positions of the chlorine atoms. This positional isomer may have different chemical properties and reactivity.
1-(Bromomethyl)-2,5-dichloro-4-nitrobenzene: Similar structure but with the nitro group in a different position.
Properties
IUPAC Name |
1-(bromomethyl)-2,5-dichloro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFMDGKKMHNURO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674020 | |
Record name | 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009349-32-9 | |
Record name | 1-(Bromomethyl)-2,5-dichloro-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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